Picrasidine I (CAS 100234-59-1) is a dimeric β-carboline alkaloid isolated from the bark and stems of Picrasma quassioides (Simaroubaceae), with molecular formula C₁₄H₁₂N₂O₂ and molecular weight 240.26 g/mol [1]. As a β-carboline dimer, Picrasidine I belongs to a structurally distinct subclass of alkaloids characterized by two β-carboline monomeric units linked via specific bonding patterns, a structural feature that has been associated with substantially enhanced bioactivity relative to monomeric β-carbolines [2]. The compound has been documented to exhibit anti-inflammatory and anti-osteoclastogenic activities, with recent studies extending its pharmacological profile to anticancer effects in multiple carcinoma models [3].
Dimeric β-carboline scaffold for structure–activity relationship studies
Cell-model endpoint evaluation in carcinoma research (OSCC, NPC)
Analytical standard with batch documentation for reproducibility
[1] Kong L, Wang B, Yang X, Guo H, Zhang K, Zhu Z, Liu J, Hao D. Picrasidine I from Picrasma Quassioides Suppresses Osteoclastogenesis via Inhibition of RANKL Induced Signaling Pathways and Attenuation of ROS Production. Cell Physiol Biochem. 2017;43(4):1425-1435. View Source
[2] Dai J, Dan W, Schneider U, Wang J. β-Carboline alkaloid monomers and dimers: Occurrence, structural diversity, and biological activities. Eur J Med Chem. 2018 Sep 5;157:622-656. View Source
[3] Yang YT, Hsieh MJ, Chuang YC, Lin CC, Lo YS, Ho HY, Kumar VB, Ko JL. Anticancer effects of picrasidine I on oral squamous cell carcinoma. Environ Toxicol. 2022;37(5):1113-1123. View Source
Picrasidine I: Why Substitutes Fail
Literature evidence demonstrates that β-carboline dimers exhibit substantially higher bioactivity than the corresponding monomers in a variety of contexts [1]. Among the Picrasidine series of dimeric alkaloids (including Picrasidines A, C, F, G, H, J, R, S, T, and U) isolated from Picrasma quassioides, each possesses distinct dimeric linkage patterns and stereochemical configurations that dictate unique pharmacological profiles [2]. Specifically, Picrasidine I is characterized by its unique β-carboline dimeric architecture, and substitution with structurally related alkaloids such as Picrasidine J (which preferentially inhibits metastasis via EMT suppression) or Picrasidine S (which lacks the same osteoclastogenesis-inhibitory data package) would yield divergent experimental outcomes due to non-overlapping mechanism-of-action signatures [3]. Furthermore, monomeric β-carbolines such as harmine or harmaline, while sharing the β-carboline core, lack the dimeric enhancement effect and possess entirely distinct pharmacological target profiles (e.g., MAO-A inhibition), making them inappropriate functional substitutes for studies requiring the dimer-specific activities documented for Picrasidine I.
Monomeric β‑carbolines (harmine, harmaline)
Dimeric enhancement is absent; target profiles differ (e.g., MAO‑A inhibition) and may not support dimer‑specific activity studies.
Other Picrasidine dimers (Picrasidine J, S)
Distinct linkage patterns lead to divergent mechanism‑of‑action signatures; experimental outcomes may not transfer directly.
Unspecified‑purity natural product extracts
Batch variability in alkaloid content may compromise quantitative bioassay reproducibility.
[1] Dai J, Dan W, Schneider U, Wang J. β-Carboline alkaloid monomers and dimers: Occurrence, structural diversity, and biological activities. Eur J Med Chem. 2018 Sep 5;157:622-656. View Source
[2] Koike K, Ohmoto T. Studies on the Alkaloids from Picrasma quassioides BENNET. VII. Structures of β-Carboline Dimer Alkaloids, Picrasidines-H and -R. Chem Pharm Bull. 1986;34(5):2090-2093. View Source
[3] Ho HY, Lin CC, Lo YS, Chuang YC, Abomughaid MM, Hsieh MJ. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma. Int J Mol Sci. 2023 Aug 25;24(17):13230. View Source
Picrasidine I: Quantitative Evidence
Oral Squamous Cell Carcinoma Cytotoxicity
Picrasidine I demonstrated dose-dependent and time-dependent reduction in cell viability in oral squamous cell carcinoma cells. At 40 μM concentration for 24 h, picrasidine I reduced cell viability relative to untreated control cells [1].
OSCC CytotoxicityClass‑level
Dose‑dependent reduction (20–40 μM, 24–72 h)
Supports cytotoxicity endpoint evaluation in OSCC models
This provides a validated concentration range for experimental design in OSCC models, enabling researchers to select Picrasidine I over untested β-carboline analogs lacking defined cytotoxicity parameters.
[1] Yang YT, Hsieh MJ, Chuang YC, Lin CC, Lo YS, Ho HY, Kumar VB, Ko JL. Anticancer effects of picrasidine I on oral squamous cell carcinoma. Environ Toxicol. 2022;37(5):1113-1123. View Source
Nasopharyngeal Carcinoma Cytotoxicity
Picrasidine I exhibited differential cytotoxicity across nasopharyngeal carcinoma (NPC) cell lines. MTT assay analysis revealed IC₅₀ values of 23.76 μM in NPC-039 cells and 30.02 μM in NPC-BM cells, establishing a defined potency range for this cell type [1].
NPC CytotoxicityReported
IC₅₀ 23.76 μM (NPC‑039), 30.02 μM (NPC‑BM)
Supports NPC cell‑model response context
MTT assay; 1.26‑fold IC₅₀ difference
Nasopharyngeal carcinomaAnticancerIC50
Evidence Dimension
IC₅₀ (half-maximal inhibitory concentration)
Target Compound Data
NPC-039: 23.76 μM; NPC-BM: 30.02 μM
Comparator Or Baseline
Untreated control cells (baseline viability = 100%)
Quantified Difference
IC₅₀ difference between cell lines: 6.26 μM (NPC-BM exhibits 1.26-fold higher IC₅₀ than NPC-039)
Conditions
NPC-039 and NPC-BM nasopharyngeal carcinoma cell lines; MTT assay
Why This Matters
This cell-line-specific IC₅₀ dataset enables informed selection of Picrasidine I for NPC research with predefined working concentration ranges (10–40 μM) and allows cross-study comparison with other β-carboline dimers tested in NPC models.
Nasopharyngeal carcinomaAnticancerIC50
[1] Ho HY, Chen PJ, Chuang YC, Lo YS, Lin CC, Hsieh MJ, Chen MK. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways. Int J Mol Sci. 2022;23(11):6103. View Source
RANKL-Induced Osteoclastogenesis Inhibition
Picrasidine I significantly inhibited RANKL-induced osteoclast formation from bone marrow macrophages (BMMs). Mechanistically, PI markedly blocked RANKL-induced activation of MAPKs and NF-κB signaling pathways and decreased ROS generation in osteoclast precursors. The inhibitory effect was concentration-dependent across the tested range of 5–10 μM [1].
Inhibition of RANKL-induced NF-κB activation and osteoclast formation
Target Compound Data
Concentration-dependent suppression at 5–10 μM; significant reduction in TRAP-positive multinucleated cells
Comparator Or Baseline
RANKL-stimulated BMMs without PI treatment
Quantified Difference
Dose-dependent inhibition observed; higher suppression of c-Fos and NFATc1 expression at 10 μM versus 5 μM
Conditions
Mouse bone marrow macrophages (BMMs) stimulated with M-CSF and RANKL
Why This Matters
This dual-pathway inhibitory mechanism (NF-κB plus MAPK) distinguishes Picrasidine I from compounds that target only a single signaling axis, offering broader suppression of osteoclastogenic transcription factors c-Fos and NFATc1.
OsteoclastogenesisOsteoporosisNF-κB
[1] Kong L, Wang B, Yang X, Guo H, Zhang K, Zhu Z, Liu J, Hao D. Picrasidine I from Picrasma Quassioides Suppresses Osteoclastogenesis via Inhibition of RANKL Induced Signaling Pathways and Attenuation of ROS Production. Cell Physiol Biochem. 2017;43(4):1425-1435. View Source
Caspase Activation in OSCC Cells
Picrasidine I induced apoptosis in OSCC cells as evidenced by increased activation of PARP and caspases 3, 8, and 9, disruption of mitochondrial membrane potential, enhanced expression of proapoptotic mediators (Bak and Bim L/S), and reduced expression of antiapoptotic mediators (Bcl-2 and Bcl-xL) [1].
Caspase ActivationClass‑level
Increased PARP, caspase‑3/8/9; Bak/Bim up, Bcl‑2/Bcl‑xL down
Supports apoptosis pathway‑response context
Intrinsic & extrinsic pathway engagement
ApoptosisCaspase activationMitochondrial pathway
Evidence Dimension
Apoptosis marker expression
Target Compound Data
Increased PARP and caspase-3/8/9 activation; increased Bak and Bim L/S; decreased Bcl-2 and Bcl-xL
Comparator Or Baseline
Untreated OSCC cells (baseline expression levels)
Quantified Difference
Significant upregulation of proapoptotic proteins with concomitant downregulation of antiapoptotic proteins
Conditions
Oral squamous cell carcinoma cells treated with Picrasidine I
Why This Matters
The engagement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways provides a dual apoptosis-induction mechanism that may confer advantages over compounds limited to a single apoptotic route.
ApoptosisCaspase activationMitochondrial pathway
[1] Yang YT, Hsieh MJ, Chuang YC, Lin CC, Lo YS, Ho HY, Kumar VB, Ko JL. Anticancer effects of picrasidine I on oral squamous cell carcinoma. Environ Toxicol. 2022;37(5):1113-1123. View Source
β-Carboline Dimer Activity Enhancement
A comprehensive review of β-carboline alkaloid monomers and dimers covering 2006–2017 reported that β-carboline dimers display substantially higher bioactivity than the corresponding monomers in a variety of contexts, representing a class-wide structural advantage conferred by dimerization [1].
Dimer ActivityClass‑level
Reported higher bioactivity vs. monomers (class‑level review)
Supports structural–activity review for dimer selection
Substantially higher bioactivity (qualitative assessment based on literature synthesis)
Conditions
Multiple assay systems across β-carboline literature (2006–2017)
Why This Matters
This class-level dimerization advantage provides a structural rationale for selecting dimeric β-carbolines such as Picrasidine I over monomeric analogs when enhanced potency is required for research applications.
[1] Dai J, Dan W, Schneider U, Wang J. β-Carboline alkaloid monomers and dimers: Occurrence, structural diversity, and biological activities. Eur J Med Chem. 2018 Sep 5;157:622-656. View Source
Analytical Purity Specification
Picrasidine I is commercially available as an analytical standard with HPLC purity ≥98%, with documentation including COA, NMR, and HPLC chromatograms provided for batch-to-batch reproducibility verification .
Purity SpecificationData to verify
HPLC ≥98% (area normalization)
Supports batch reproducibility review
COA, NMR, HPLC documentation available
Analytical standardHPLC purityQuality control
Evidence Dimension
Analytical purity specification
Target Compound Data
HPLC ≥98% (area normalization)
Comparator Or Baseline
Standard industry acceptance criteria for research-grade natural products
Quantified Difference
≥98% purity threshold
Conditions
HPLC analysis with NMR structural confirmation
Why This Matters
Defined purity specifications with accompanying analytical documentation reduce experimental variability and enable cross-study reproducibility, a critical procurement consideration for natural product research.
Analytical standardHPLC purityQuality control
Picrasidine I: Validated Applications
OSCC Preclinical Studies
Picrasidine I is validated for OSCC preclinical research based on demonstrated dose-dependent cytotoxicity at 20–40 μM concentrations [1]. The compound induces apoptosis through dual mitochondrial and death receptor pathways, with documented activation of caspases 3, 8, and 9, making it suitable for mechanistic apoptosis studies in oral cancer models. Procurement of HPLC-verified Picrasidine I (≥98% purity) ensures reproducible G₂/M cell cycle arrest and downregulation of cyclin A, cyclin B, CDK4, and CDK6.
Osteoporosis and Bone Resorption Research
Picrasidine I is validated for osteoclastogenesis and bone resorption studies based on its demonstrated inhibition of RANKL-induced osteoclast formation from bone marrow macrophages at 5–10 μM concentrations [1]. The compound's dual suppression of NF-κB and MAPK signaling pathways, coupled with ROS attenuation, provides a multi-target mechanism suitable for investigating therapeutic interventions in osteoporosis and metabolic bone disorders. TRAP staining and bone resorption pit assays serve as validated endpoints.
NPC Apoptosis and HO-1 Pathway
Picrasidine I is validated for NPC research with established IC₅₀ values of 23.76 μM (NPC-039) and 30.02 μM (NPC-BM) [1]. The compound triggers heme oxygenase-1 (HO-1)-induced apoptosis via ERK and Akt signaling pathways, providing a defined molecular mechanism for NPC apoptosis studies. Recommended working concentrations range from 10–40 μM, enabling researchers to design dose-response experiments with validated cytotoxicity parameters.
Natural Product Anticancer Discovery
Picrasidine I serves as a validated lead compound for anticancer drug discovery programs targeting head and neck malignancies. Its documented activity across multiple carcinoma cell lines (OSCC and NPC) combined with its dimeric β-carboline scaffold—which class-wide demonstrates enhanced bioactivity relative to monomeric β-carbolines [1]—positions it as a structurally distinct natural product scaffold for medicinal chemistry optimization and structure-activity relationship studies.
Application
Selection Property
Validation Focus
OSCC cell‑model studies
β‑carboline dimer scaffold
Cytotoxicity & caspase activation endpoints
Osteoclastogenesis pathway studies
Multi‑pathway inhibition (NF‑κB, MAPK)
Osteoclast formation & TRAP assay endpoints
NPC apoptosis pathway studies
HO‑1 induction context
Apoptosis & ERK/Akt pathway endpoints
Natural product SAR studies
Dimeric β‑carboline core
Bioactivity comparison across monomer/dimer series
[1] Kong L, Wang B, Yang X, Guo H, Zhang K, Zhu Z, Liu J, Hao D. Picrasidine I from Picrasma Quassioides Suppresses Osteoclastogenesis via Inhibition of RANKL Induced Signaling Pathways and Attenuation of ROS Production. Cell Physiol Biochem. 2017;43(4):1425-1435. View Source
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